Ketone Ester

Catalog No.
S002096
CAS No.
1208313-97-6
M.F
C8H16O4
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ketone Ester

CAS Number

1208313-97-6

Product Name

Ketone Ester

IUPAC Name

[(3R)-3-hydroxybutyl] (3R)-3-hydroxybutanoate

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

AOWPVIWVMWUSBD-RNFRBKRXSA-N

SMILES

CC(CCOC(=O)CC(C)O)O

Synonyms

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate

Canonical SMILES

CC(CCOC(=O)CC(C)O)O

Isomeric SMILES

C[C@H](CCOC(=O)C[C@@H](C)O)O

BD-AcAc2 is a ketone ester with anti-obesity and anticonvulsant activities. Oral administration of BD-AcAc2 (30% of total kcals) reduces body weight, food intake, and whole animal adiposity in mice fed an isocaloric diet. BD-AcAc2 (4 g/kg) increases the seizure threshold and blood levels of β-hydroxybutyrate in a rat model of seizures induced by pentylenetetrazole (PTZ;).
BD-AcAc 2, added in diet, could elevated mean blood ketone bodies of 3.5 mm and lowered plasma glucose, insulin, and leptin in animals; BD-AcAc 2 given orally would delay CNS-OT seizures in rats breathing hyperbaric oxygen.

Ketone esters are a class of organic compounds characterized by the presence of both a ketone and an ester functional group in their molecular structure. They can be represented as RCOOR', where R represents an alkyl or aryl group associated with the ketone, and R' is typically an alkyl group linked to the ester. Ketone esters are notable for their role in various

Research on the safety and hazards of ketone esters is ongoing. While generally considered safe for healthy adults in limited doses, potential side effects like nausea, gastrointestinal discomfort, and mild ketosis symptoms can occur [].

  • Increased Brain Energy Availability During Starvation

    Studies in mice suggest that ketone ester supplementation can elevate brain ketone levels, even under fasted conditions . This is crucial as glucose uptake in the brain can be impaired with age and in neurodegenerative diseases .

  • Potential Benefits in Alcohol Use Disorder

    Research suggests that ketone esters might help manage alcohol use disorder (AUD) by reducing cravings and withdrawal symptoms. A pilot study using ketone esters in individuals with AUD showed a decrease in whole-brain glucose metabolism alongside increased blood ketone levels, indicating a shift towards ketone utilization .

Ketone Esters for Enhancing Athletic Performance

Ketone esters are being explored for their potential to improve athletic performance, particularly in endurance exercises.

  • Sparing Muscle Glycogen Stores: Studies have shown that ketone ester drinks can increase muscle glycogen synthesis and whole-body glucose uptake even during exercise . This suggests that ketones might help preserve muscle glycogen, a critical energy source during exercise.

Ketone Esters for Cardioprotection

Recent research suggests that ketone esters might offer benefits for heart health.

  • Improved Cardiac Function in Heart Failure Models: Preclinical studies in mice and rats with heart failure have shown that ketone ester-enriched diets can improve cardiac function and reduce pathological remodeling of the heart . These findings warrant further investigation into the potential therapeutic role of ketone esters in heart failure.

  • Claisen Condensation: This reaction involves the nucleophilic attack of a ketone enolate on an ester carbonyl, leading to the formation of a beta-keto ester. The process is facilitated by strong bases that deprotonate the ketone to form the enolate ion, which then acts as a nucleophile .
  • Baeyer-Villiger Oxidation: In this transformation, ketones can be converted into esters using peroxyacids. The reaction involves the migration of a substituent from the ketone to the oxygen of the peroxyacid, resulting in the formation of an ester .
  • Grignard Reactions: Ketone esters can react with Grignard reagents to form tertiary alcohols. Initially, the Grignard reagent adds to the carbonyl carbon, leading to a tetrahedral intermediate that can undergo elimination to yield a ketone .

Ketone esters have garnered attention for their potential biological activities, particularly in metabolic processes. They are involved in energy metabolism and have been studied for their role in enhancing athletic performance and cognitive function. Some studies suggest that ketone esters may improve endurance and reduce fatigue during high-intensity exercise by providing an alternative energy source .

Several methods exist for synthesizing ketone esters:

  • Claisen Condensation: This is one of the most common methods, where two carbonyl compounds (a ketone and an ester) react under basic conditions to form a beta-keto ester .
  • Esterification: Ketones can be reacted with carboxylic acids or their derivatives in the presence of acid catalysts to produce ketone esters through nucleophilic acyl substitution .
  • Baeyer-Villiger Oxidation: As mentioned earlier, this method uses peroxyacids to convert cyclic or acyclic ketones into esters .

Ketone esters find applications across various fields:

  • Pharmaceuticals: They are utilized as intermediates in drug synthesis due to their reactivity and ability to form diverse structures.
  • Food Industry: Some ketone esters are used as flavoring agents or food additives because of their pleasant aromatic properties.
  • Cosmetics: They may also be incorporated into cosmetic formulations for their beneficial properties on skin and hair.

Research on interaction studies involving ketone esters has focused on their metabolic effects and interactions with biological systems. For instance, studies indicate that ketone esters may influence insulin sensitivity and lipid metabolism, making them subjects of interest in diabetes research. Additionally, their role in modulating neurotransmitter levels suggests potential implications for neurological health .

Ketone esters share similarities with several other organic compounds but maintain unique characteristics:

Compound TypeKey FeaturesUniqueness of Ketone Esters
Aldehyde EstersContain an aldehyde group instead of a ketoneKetone esters have a more stable structure due to the presence of two carbonyl groups.
DiketonesContain two ketone groupsKetone esters combine both ester and ketone functionalities, allowing for diverse reactivity.
Beta-Keto EstersFeature a keto group adjacent to an ester groupWhile similar, beta-keto esters lack the full range of reactivity present in simple ketone esters.

Similar Compounds

  • Aldehyde Esters
  • Diketones
  • Beta-Keto Esters

The International Union of Pure and Applied Chemistry nomenclature system provides the fundamental framework for naming ketone esters, though the complexity of these compounds often necessitates systematic approaches that consider both the ketone and ester functional groups [4] [5] [6].

Core Naming Principles

Ketone esters follow established International Union of Pure and Applied Chemistry protocols where the parent chain is determined by the functional group with the highest priority [7] [8]. In compounds containing both ketone and ester functionalities, the ester group typically takes precedence as the principal functional group, with the ketone designated as a substituent using the "oxo" prefix [9] [10].

For simple ketone esters, the naming process involves:

  • Identifying the longest carbon chain containing the ester functional group
  • Replacing the terminal "-e" of the corresponding alkane with "-oate"
  • Designating the ketone functionality with the "oxo" prefix and appropriate locant number
  • Naming the alkyl portion derived from the alcohol component

Systematic Nomenclature Examples

The most extensively studied ketone ester, (3R)-3-hydroxybutyl (3R)-3-hydroxybutanoate, demonstrates the systematic approach to International Union of Pure and Applied Chemistry naming [11] [12]. This compound contains:

  • A 3-hydroxybutyl group derived from the alcohol component
  • A 3-hydroxybutanoate group representing the carboxylic acid portion
  • Stereochemical designations (3R) indicating the absolute configuration at each stereocenter

For β-keto esters, the systematic name includes the position of the ketone relative to the ester group. Ethyl 3-oxobutanoate (commonly known as ethyl acetoacetate) exemplifies this naming convention, where the "3-oxo" designation indicates the ketone position on the third carbon of the butanoate chain [13] [14].

Stereochemical Considerations

International Union of Pure and Applied Chemistry nomenclature mandates the inclusion of stereochemical descriptors when dealing with chiral ketone esters [15] [16]. The R and S designations must be specified for each stereocenter, as demonstrated in compounds like (3R)-3-hydroxybutyl (3R)-3-hydroxybutanoate versus potential racemic mixtures [17].

Common Synonyms and Trade Designations

The proliferation of ketone ester research has led to the development of numerous common names and trade designations that often supersede systematic International Union of Pure and Applied Chemistry nomenclature in practical applications [11] [18] [19].

Primary Synonyms

The following table presents the most commonly encountered ketone ester synonyms:

Primary Chemical NameCommon SynonymsTrade DesignationsFDA UNIIMDL Number
(3R)-3-hydroxybutyl (3R)-3-hydroxybutanoateKetone Ester; R-BHB; D-BHB; Beta-hydroxybutyrate esterKetone Ester (R-BHB); BD-AcAc 2X587FW0372MFCD22417094
bis-octanoyl (R)-1,3-butanediolC8 ketone di-ester; BO-BD; Bis-octanoyl-1,3-butanediolC8 ketone di-esterNot assignedNot assigned
bis-hexanoyl (R)-1,3-butanediolC6 ketone di-ester; BH-BD; Bis-hexanoyl-1,3-butanediolHVMN Ketone; KE4Not assignedNot assigned
ethyl 3-oxobutanoateAcetoacetic ester; Beta-keto ester; Ethyl acetoacetateCommercial acetoacetic esterNot assignedMFCD00009183
(R,S)-1,3-butanediol acetoacetate diesterAcAc Diester; BD-AcAc; Acetoacetate diesterKetone Diester (KDE)Not assignedNot assigned

Industry-Specific Terminology

The nutritional supplement industry has developed its own nomenclature conventions, often emphasizing the ketone body precursor aspects of these compounds [18] [19]. Terms such as "exogenous ketones" and "ketone esters" are frequently used interchangeably, though they represent distinct chemical categories [12] [20].

Commercial designations like "HVMN Ketone" and "KE4" refer to specific formulations of bis-hexanoyl (R)-1,3-butanediol, while "C8 ketone di-ester" specifically denotes bis-octanoyl (R)-1,3-butanediol compounds [21] [22].

Regulatory Nomenclature

Regulatory agencies have established specific naming conventions for ketone esters intended for human consumption [23]. The Food and Drug Administration Unique Ingredient Identifier system assigns specific codes to individual ketone ester compounds, such as X587FW0372 for (3R)-3-hydroxybutyl (3R)-3-hydroxybutanoate [11].

Structural Classification Systems

Ketone esters can be systematically classified based on their structural characteristics, with primary distinctions drawn between monoester and diester configurations, as well as stereochemical properties [2] [3].

Monoester vs. Diester Structures

The fundamental structural classification of ketone esters depends on the number of ester bonds present in the molecule [2].

Monoester Structures

Ketone monoesters contain a single ester bond linking a ketone body or ketone precursor to an alcohol moiety. The archetypal example is (3R)-3-hydroxybutyl (3R)-3-hydroxybutanoate, where one molecule of R-β-hydroxybutyrate is esterified to one molecule of R-1,3-butanediol [12] [17].

Structural characteristics of ketone monoesters include:

  • Single ester linkage between carboxylic acid and alcohol components
  • Molecular weights typically ranging from 150-200 daltons
  • Hydrolysis products consisting of one ketone body and one alcohol molecule
  • Metabolic efficiency often superior to diester counterparts due to simpler enzymatic cleavage requirements

Diester Structures

Ketone diesters feature two ester bonds, typically involving a diol (such as 1,3-butanediol) esterified with two carboxylic acid molecules. Examples include bis-octanoyl (R)-1,3-butanediol and bis-hexanoyl (R)-1,3-butanediol [21] [2].

Distinguishing features of ketone diesters include:

  • Dual ester linkages connecting a central diol to two carboxylic acid moieties
  • Higher molecular weights generally exceeding 250 daltons
  • More complex hydrolysis patterns requiring multiple enzymatic steps
  • Extended release characteristics due to sequential ester bond cleavage

Stereospecific vs. Racemic Compounds

The stereochemical configuration of ketone esters represents a critical classification parameter that significantly influences both nomenclature and biological activity [15] [16] [17].

Stereospecific Compounds

Stereospecific ketone esters contain defined stereochemical configurations at all chiral centers. The most pharmaceutically relevant example is (3R)-3-hydroxybutyl (3R)-3-hydroxybutanoate, where both stereocenter exhibit the R configuration [11] [17].

Characteristics of stereospecific ketone esters include:

  • Defined absolute configuration at each stereocenter
  • Predictable metabolic pathways due to enzyme stereospecificity
  • Higher biological activity compared to racemic mixtures
  • Specific International Union of Pure and Applied Chemistry nomenclature requirements including R/S designations

The biological significance of stereochemistry is exemplified by the fact that only R-β-hydroxybutyrate can be readily metabolized by human enzymes, while S-β-hydroxybutyrate is metabolized much more slowly and may follow different metabolic pathways [17].

Racemic Compounds

Racemic ketone esters contain equal proportions of both enantiomers at one or more chiral centers. These compounds are often designated with (R,S) or (±) prefixes in their nomenclature [2] [24].

Properties of racemic ketone esters include:

  • Equal mixtures of both enantiomers
  • Complex metabolic profiles due to differential enantiomer metabolism
  • Variable biological activity depending on the relative potency of individual enantiomers
  • Simplified synthetic preparation compared to stereospecific compounds

Standardized Nomenclature Challenges

The rapid evolution of ketone ester research has created significant challenges in establishing standardized nomenclature conventions, leading to confusion in both scientific literature and commercial applications [3] [25].

Ambiguity in Current Terminology

The generic term "ketone ester" encompasses a broad range of structurally diverse compounds, from simple β-keto esters to complex diester molecules containing ketone body precursors [1] [3]. This ambiguity has led to contradictory research findings when different compounds are studied under the same terminology [1].

Key nomenclature challenges include:

  • Overuse of generic terms such as "ketone ester" without structural specification
  • Inconsistent common name usage across different research groups
  • Lack of standardized abbreviations for complex ketone ester structures
  • Confusion between metabolic precursors and actual ketone bodies

Proposed Solutions

Several approaches have been proposed to address these nomenclature challenges [3]:

  • Development of standardized abbreviations that reference specific structural features
  • Establishment of a nomenclature committee within the ketone ester research community
  • Adoption of patent-based identification systems for novel compounds
  • Implementation of systematic classification schemes based on structural characteristics

Impact on Research and Development

The nomenclature challenges have significant implications for research reproducibility and compound development [3]. Standardized naming conventions are essential for:

  • Accurate literature comparisons across different research groups
  • Regulatory approval processes for therapeutic applications
  • Commercial product development and quality control
  • International research collaboration and data sharing

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

176.10485899 g/mol

Monoisotopic Mass

176.10485899 g/mol

Heavy Atom Count

12

UNII

X587FW0372

Wikipedia

(3'R)-3'-hydroxybutyl (3R)-3-hydroxybutanoate

Dates

Last modified: 08-15-2023
1: Holdsworth DA, Cox PJ, Kirk T, Stradling H, Impey SG, Clarke K. A Ketone Ester
Drink Increases Postexercise Muscle Glycogen Synthesis in Humans. Med Sci Sports
Exerc. 2017 Sep;49(9):1789-1795. doi: 10.1249/MSS.0000000000001292. PubMed PMID:
28398950; PubMed Central PMCID: PMC5556006.


2: Ciarlone SL, Grieco JC, D/'Agostino DP, Weeber EJ. Ketone ester supplementation
attenuates seizure activity, and improves behavior and hippocampal synaptic
plasticity in an Angelman syndrome mouse model. Neurobiol Dis. 2016 Dec;96:38-46.
doi: 10.1016/j.nbd.2016.08.002. Epub 2016 Aug 18. PubMed PMID: 27546058.


3: Veech RL. Ketone ester effects on metabolism and transcription. J Lipid Res.
2014 Oct;55(10):2004-6. doi: 10.1194/jlr.R046292. Epub 2014 Apr 8. Review. PubMed
PMID: 24714648; PubMed Central PMCID: PMC4173993.


4: Srivastava S, Kashiwaya Y, King MT, Baxa U, Tam J, Niu G, Chen X, Clarke K,
Veech RL. Mitochondrial biogenesis and increased uncoupling protein 1 in brown
adipose tissue of mice fed a ketone ester diet. FASEB J. 2012 Jun;26(6):2351-62.
doi: 10.1096/fj.11-200410. Epub 2012 Feb 23. PubMed PMID: 22362892; PubMed
Central PMCID: PMC3360149.


5: Kashiwaya Y, Pawlosky R, Markis W, King MT, Bergman C, Srivastava S, Murray A,
Clarke K, Veech RL. A ketone ester diet increases brain malonyl-CoA and
Uncoupling proteins 4 and 5 while decreasing food intake in the normal Wistar
Rat. J Biol Chem. 2010 Aug 20;285(34):25950-6. doi: 10.1074/jbc.M110.138198. Epub
2010 Jun 7. PubMed PMID: 20529850; PubMed Central PMCID: PMC2923987.

Explore Compound Types